molecular formula C12H8N2O4 B12078310 1,1'-Biphenyl, 2,3'-dinitro- CAS No. 7391-72-2

1,1'-Biphenyl, 2,3'-dinitro-

Cat. No.: B12078310
CAS No.: 7391-72-2
M. Wt: 244.20 g/mol
InChI Key: FMHCZXFBIPODBJ-UHFFFAOYSA-N
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Description

1,1’-Biphenyl, 2,3’-dinitro- is an organic compound that belongs to the biphenyl family It consists of two benzene rings connected by a single bond, with nitro groups attached at the 2 and 3’ positions

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1’-Biphenyl, 2,3’-dinitro- can be synthesized through several methods. One common approach involves the nitration of biphenyl derivatives. For example, the nitration of 4,4’-dibromobiphenyl can yield 4,4’-dibromo-2,3’-dinitrobiphenyl . Another method involves the Suzuki cross-coupling reaction, which can be tailored to produce 2,3’-dinitro-1,1’-biphenyl .

Industrial Production Methods

Industrial production of 1,1’-Biphenyl, 2,3’-dinitro- typically involves large-scale nitration processes. These processes are optimized for high yield and purity, often using concentrated nitric acid and sulfuric acid as nitrating agents. The reaction conditions, such as temperature and reaction time, are carefully controlled to ensure the desired product is obtained.

Chemical Reactions Analysis

Types of Reactions

1,1’-Biphenyl, 2,3’-dinitro- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,1’-Biphenyl, 2,3’-dinitro- has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and materials.

    Biology: Investigated for its potential interactions with biological molecules and its effects on biological systems.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 1,1’-Biphenyl, 2,3’-dinitro- involves its interaction with molecular targets and pathways. The nitro groups can undergo reduction to form reactive intermediates, which can interact with cellular components. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1’-Biphenyl, 2,3’-dinitro- is unique due to the specific positioning of its nitro groups, which can influence its reactivity and interactions with other molecules. This positioning can lead to distinct chemical and biological properties compared to other biphenyl derivatives.

Properties

CAS No.

7391-72-2

Molecular Formula

C12H8N2O4

Molecular Weight

244.20 g/mol

IUPAC Name

1-nitro-2-(3-nitrophenyl)benzene

InChI

InChI=1S/C12H8N2O4/c15-13(16)10-5-3-4-9(8-10)11-6-1-2-7-12(11)14(17)18/h1-8H

InChI Key

FMHCZXFBIPODBJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=CC=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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